molecular formula C14H14ClNO2 B1320243 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline CAS No. 937604-71-2

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

Cat. No.: B1320243
CAS No.: 937604-71-2
M. Wt: 263.72 g/mol
InChI Key: DGNQCRDHJGQQOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-2-(2-methoxy-4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-6-7-12(13(8-9)17-2)18-14-10(15)4-3-5-11(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQCRDHJGQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233005
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-71-2
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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